2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile
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Overview
Description
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure featuring a cyclobutane ring substituted with a dimethylamino group, a methylene group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with dimethylamine and a suitable nitrile source. The reaction is usually carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the nitrile group can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Dimethylaminopyridine: A catalyst in organic synthesis.
N,N-Dimethylaminoethanol: Used in the production of pharmaceuticals and cosmetics.
Uniqueness
2-(Dimethylamino)-3-methylidenecyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
CAS No. |
344353-68-0 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(5-9)8(6)10(2)3/h7-8H,1,4H2,2-3H3 |
InChI Key |
NCRIHWAKDMVEHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C(CC1=C)C#N |
Origin of Product |
United States |
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